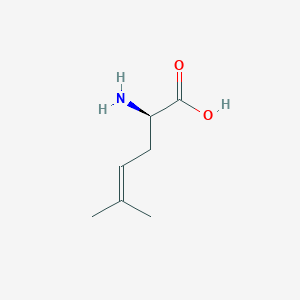

(R)-2-Amino-5-methylhex-4-enoic acid

Descripción general

Descripción

(R)-2-Amino-5-methylhex-4-enoic acid, also known as (R)-2-amino-5-methylhexanoic acid or (R)-2-amino-5-methylhex-4-enoate, is a naturally occurring amino acid found in many organisms. It is an important metabolite in the metabolism of proteins and carbohydrates, and it is also a key component of many metabolic pathways. In addition, (R)-2-amino-5-methylhex-4-enoic acid is an important precursor for the synthesis of other compounds, such as amino acids and nucleotides. It is also a key component of many biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Biosynthesis Studies

The biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica was explored using labeled precursor feeding techniques, revealing isoleucine as an effective precursor. This study discusses two possible biosynthetic mechanisms based on their findings (Fowden & Mazelis, 1971).

Characterization in Plant Species

Research on Aesculus californica identified five amino acids, including 2-amino-4-methylhex-4-enoic acid, as significant components of the free amino acid pool in seeds. The role of this acid as an analogue of phenylalanine was considered in relation to plant phenylalanyl-sRNA synthetase enzymes (Fowden, 1968).

Enzyme Studies

A study focusing on the phenylalanyl-transfer-ribonucleic acid synthetases of various Aesculus species revealed that 2-amino-4-methylhex-4-enoic acid was activated with a higher Km compared to phenylalanine. This suggests discrimination against this amino acid in protein synthesis processes (Anderson & Fowden, 1970).

Chemical Synthesis and Modification

Research on the synthesis of N-protected 14C-labelled (2E)-5-amino-5-methylhex-2-enoic acid analogues demonstrates the development of new methods for preparing these compounds, which can be used in various chemical studies (Jessen, Selvig, & Valsborg, 2001).

Catalytic Studies

An investigation into the palladium-catalyzed hydrogenation of related compounds provided insights into the conversion of molecular dissymmetry into centrodissymmetry, which is valuable for understanding the absolute configuration of allenes, a related compound class (Crombie, Jenkins, & Roblin, 1975).

Propiedades

IUPAC Name |

(2R)-2-amino-5-methylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARHOAIGIRUNR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-5-methylhex-4-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

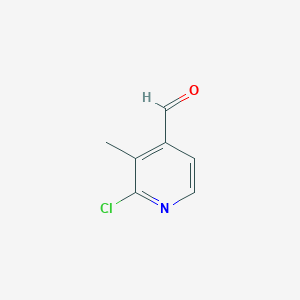

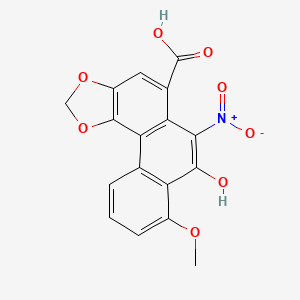

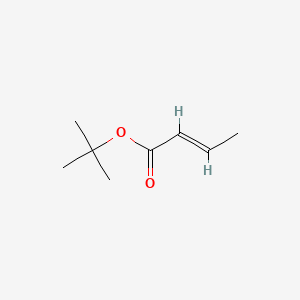

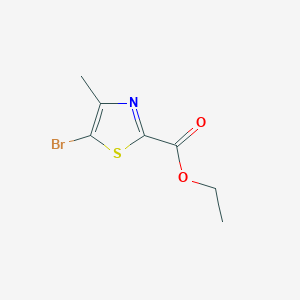

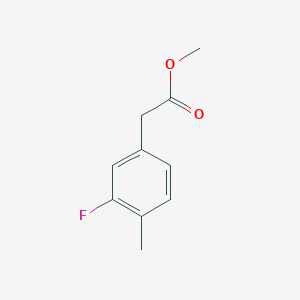

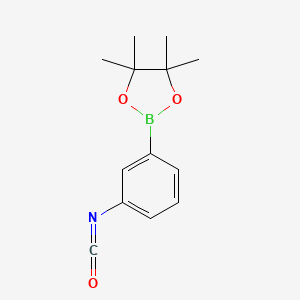

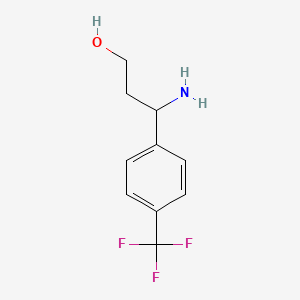

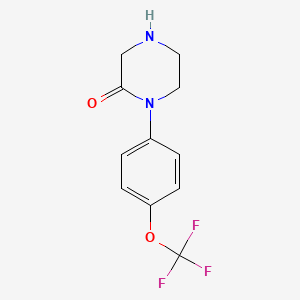

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)

![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)